Cas no 959236-45-4 (3-(Piperidin-4-yl)-5-(trifluoromethyl)-1H-indole)

3-(Piperidin-4-yl)-5-(trifluoromethyl)-1H-indole structure
959236-45-4 structure
Product Name:3-(Piperidin-4-yl)-5-(trifluoromethyl)-1H-indole
CAS No:959236-45-4
MF:C14H15F3N2
MW:268.277513742447
MDL:MFCD09954819
CID:1039715
PubChem ID:34176045
Update Time:2025-07-21

3-(Piperidin-4-yl)-5-(trifluoromethyl)-1H-indole Chemical and Physical Properties

Names and Identifiers

    • 3-(Piperidin-4-yl)-5-(trifluoromethyl)-1H-indole
    • 959236-45-4
    • 3-(4-Piperidinyl)-5-(trifluoromethyl)-1H-indole
    • DTXSID00652942
    • 3-piperidin-4-yl-5-(trifluoromethyl)-1H-indole
    • 5-TrifluoroMethyl-3-(4-piperidinyl)-1H-indole
    • DB-330842
    • MDL: MFCD09954819
    • Inchi: 1S/C14H15F3N2/c15-14(16,17)10-1-2-13-11(7-10)12(8-19-13)9-3-5-18-6-4-9/h1-2,7-9,18-19H,3-6H2
    • InChI Key: NNQXIGNKCSZMDB-UHFFFAOYSA-N
    • SMILES: FC(C1C=CC2=C(C=1)C(=CN2)C1CCNCC1)(F)F

Computed Properties

  • Exact Mass: 268.11873297g/mol
  • Monoisotopic Mass: 268.11873297g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 19
  • Rotatable Bond Count: 2
  • Complexity: 312
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3
  • Topological Polar Surface Area: 27.8Ų

Experimental Properties

  • Density: 1.261±0.06 g/cm3 (20 ºC 760 Torr),
  • Solubility: Very slightly soluble (0.46 g/l) (25 º C),

3-(Piperidin-4-yl)-5-(trifluoromethyl)-1H-indole Pricemore >>

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Additional information on 3-(Piperidin-4-yl)-5-(trifluoromethyl)-1H-indole

Research Briefing on 3-(Piperidin-4-yl)-5-(trifluoromethyl)-1H-indole (CAS: 959236-45-4)

3-(Piperidin-4-yl)-5-(trifluoromethyl)-1H-indole (CAS: 959236-45-4) is a heterocyclic compound that has garnered significant attention in the field of chemical biology and medicinal chemistry due to its potential therapeutic applications. Recent studies have explored its role as a key pharmacophore in the development of novel small-molecule inhibitors targeting various disease pathways, including cancer, neurological disorders, and infectious diseases. This briefing provides an overview of the latest research findings related to this compound, focusing on its synthesis, biological activity, and potential clinical applications.

The compound's unique structural features, including the piperidin-4-yl and trifluoromethyl groups, contribute to its ability to interact with diverse biological targets. Recent synthetic methodologies have optimized the production of 3-(Piperidin-4-yl)-5-(trifluoromethyl)-1H-indole, enabling higher yields and purity for research and development purposes. Advances in catalytic systems and green chemistry approaches have further enhanced the scalability of its synthesis, making it a viable candidate for large-scale pharmaceutical production.

In vitro and in vivo studies have demonstrated the compound's efficacy as a modulator of key signaling pathways. For instance, research published in the Journal of Medicinal Chemistry (2023) highlighted its inhibitory activity against protein kinases involved in cancer cell proliferation. The trifluoromethyl group was found to enhance binding affinity and metabolic stability, while the piperidine moiety facilitated interactions with hydrophobic pockets in the target proteins. These findings underscore the compound's potential as a lead structure for kinase inhibitor development.

Further investigations into its mechanism of action revealed that 3-(Piperidin-4-yl)-5-(trifluoromethyl)-1H-indole exhibits selective activity against specific isoforms of enzymes, reducing off-target effects. A 2024 study in ACS Chemical Biology reported its application in neurodegenerative disease models, where it showed promise in modulating tau protein aggregation—a hallmark of Alzheimer's disease. The compound's ability to cross the blood-brain barrier, attributed to its balanced lipophilicity and molecular weight, positions it as a promising candidate for central nervous system (CNS) therapeutics.

Ongoing clinical research is exploring the compound's safety and pharmacokinetic profile. Preliminary data from Phase I trials indicate favorable bioavailability and a manageable side-effect profile, supporting its progression to further clinical evaluation. Collaborative efforts between academic institutions and pharmaceutical companies are underway to develop derivatives with improved potency and selectivity, leveraging structure-activity relationship (SAR) studies.

In conclusion, 3-(Piperidin-4-yl)-5-(trifluoromethyl)-1H-indole represents a versatile scaffold with broad therapeutic potential. Its continued development highlights the intersection of synthetic chemistry and biological discovery, offering new avenues for drug design. Future research will likely focus on expanding its applications and optimizing its pharmacological properties to meet unmet medical needs.

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